molecular formula C18H23N3O3 B2765542 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide CAS No. 896372-44-4

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide

Cat. No. B2765542
CAS RN: 896372-44-4
M. Wt: 329.4
InChI Key: LFEFPPCLUKGDRI-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since undergone numerous studies to determine its mechanism of action and potential applications.

Scientific Research Applications

Antiviral Activity

Quinazolin-4-ylamino methylphosphonates, synthesized via microwave irradiation and derived from quinazolinones, have demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity. This indicates the potential of quinazolinone derivatives in the field of antiviral research (Luo et al., 2012).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide, have shown significant in vitro antitumor activity. Their mechanism involves inhibition of various cancer cell lines, suggesting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Corrosion Inhibition

Quinazoline derivatives have been evaluated for their corrosion inhibition ability on mild steel in acidic medium. Studies show that these compounds can form protective layers on metal surfaces, thus highlighting their application in the field of material science and corrosion inhibition (Kumar et al., 2020).

Anticonvulsant Activity

Certain quinazolin-4-one derivatives have been synthesized and evaluated for anticonvulsant activity. These compounds displayed significant anticonvulsant effects at low doses, pointing to their potential use in the treatment of convulsive disorders (El-Helby & Wahab, 2003).

Antimicrobial Activity

Quinazolinone peptide derivatives have been synthesized and assessed for their antimicrobial potential. These compounds showed moderate to significant activity against various strains of bacteria, suggesting their use as novel antimicrobial agents (Kapoor et al., 2017).

Chemokine Antagonism

Derivatives of quinazolin-4(3H)-ones, like BMS-813160, have been explored as dual CCR2/CCR5 antagonists, indicating their potential therapeutic application in treating conditions related to chemokine receptor activity (Norman, 2011).

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-6-8-13(9-7-12)19-16(22)10-11-21-17(23)14-4-2-3-5-15(14)20-18(21)24/h2-5,12-13H,6-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEFPPCLUKGDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)propanamide

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